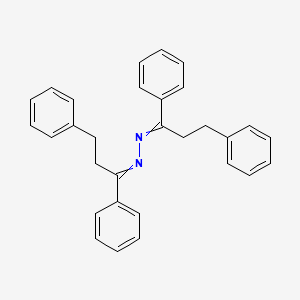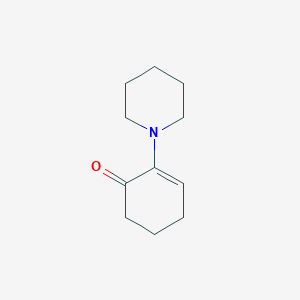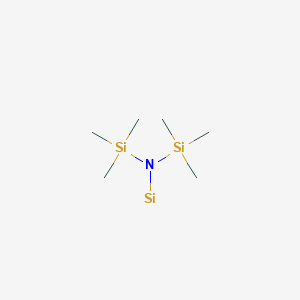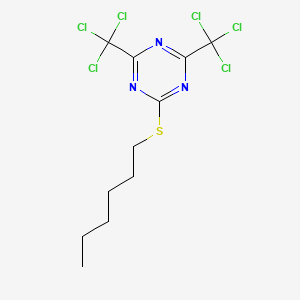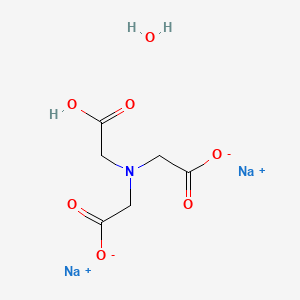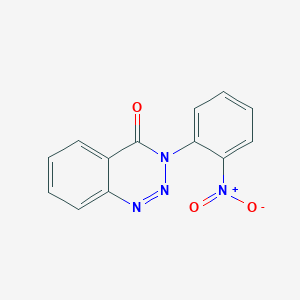
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core
Méthodes De Préparation
The synthesis of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-nitroaniline with a suitable reagent to form the benzotriazinone ring. One common method involves the cyclization of 2-nitroaniline with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted benzotriazines, and oxidized compounds.
Applications De Recherche Scientifique
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in inflammatory pathways or by inducing apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its activity by facilitating binding to target proteins and modulating their function.
Comparaison Avec Des Composés Similaires
3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4-one: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
3-(2-Aminophenyl)-1,2,3-benzotriazin-4-one: The amino group instead of the nitro group results in different chemical properties and applications.
3-(2-Methylphenyl)-1,2,3-benzotriazin-4-one: The presence of a methyl group instead of a nitro group affects the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific electronic configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
27222-99-7 |
|---|---|
Formule moléculaire |
C13H8N4O3 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8N4O3/c18-13-9-5-1-2-6-10(9)14-15-16(13)11-7-3-4-8-12(11)17(19)20/h1-8H |
Clé InChI |
NMJLHPXOQVOOKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
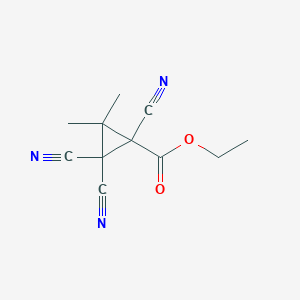

![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)

